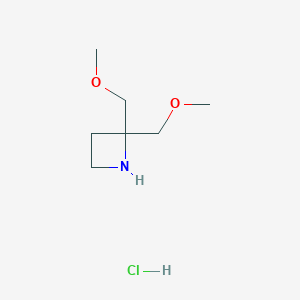

2,2-Bis(methoxymethyl)azetidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Bis(methoxymethyl)azetidine;hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methoxymethyl)azetidine;hydrochloride typically involves the reaction of azetidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve:

Temperature: Room temperature to 50°C

Catalyst: Acidic catalyst such as hydrochloric acid

Solvent: Methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as crystallization or distillation to obtain the pure product.

Quality control measures: to ensure the product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(methoxymethyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to simpler amines.

Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

Oxidation products: Corresponding oxides or hydroxyl derivatives.

Reduction products: Simpler amines or alcohols.

Substitution products: Compounds with different functional groups replacing the methoxymethyl groups.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(methoxymethyl)azetidine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Bis(methoxymethyl)azetidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: The parent compound with a similar four-membered ring structure.

2,2-Bis(hydroxymethyl)azetidine: A related compound with hydroxymethyl groups instead of methoxymethyl groups.

2,2-Bis(ethoxymethyl)azetidine: A compound with ethoxymethyl groups instead of methoxymethyl groups.

Uniqueness

2,2-Bis(methoxymethyl)azetidine;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxymethyl groups provide unique steric and electronic properties, making it a valuable compound in various research and industrial contexts.

Biologische Aktivität

2,2-Bis(methoxymethyl)azetidine;hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C5H12ClN2O2

- Appearance : White crystalline solid

- Solubility : Soluble in water

The presence of methoxymethyl groups enhances the compound's reactivity, suggesting potential pathways for biological interactions and synthetic applications.

Research indicates that compounds similar to 2,2-bis(methoxymethyl)azetidine can exhibit various biological activities through different mechanisms:

- Estrogenic and Antiandrogenic Activities : Some studies have shown that related compounds may interact with estrogen and androgen receptors, potentially leading to endocrine-disrupting effects. For instance, the active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), exhibits weak estrogenic activity and can inhibit testosterone production in Leydig cells through receptor-mediated pathways .

- Reactivity in Biological Systems : The azetidine ring structure allows for unique interactions with biomolecules. The compound's ability to form derivatives may enhance its biological efficacy or alter its pharmacokinetic properties.

Antimicrobial Activity

Preliminary studies suggest that azetidine derivatives may possess antimicrobial properties. For example, related compounds have been shown to be active against various bacterial strains, indicating a potential for developing new antibiotics based on the azetidine scaffold.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 2,2-bis(methoxymethyl)azetidine on various cancer cell lines. Results indicate variable cytotoxic effects depending on concentration and exposure time. The following table summarizes findings from recent studies:

These results suggest that the compound could be a candidate for further development in cancer therapeutics.

Case Studies

-

Case Study on Estrogenic Activity :

A study investigating the estrogenic effects of methoxychlor metabolites found that HPTE significantly inhibited testosterone production in cultured rat Leydig cells. This effect was dose-dependent and suggested a mechanism involving estrogen receptor modulation . -

Cytotoxicity Assessment :

In vitro studies have demonstrated that 2,2-bis(methoxymethyl)azetidine exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity indicates potential therapeutic advantages in targeting cancerous tissues .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2,2-bis(methoxymethyl)azetidine remains under-explored. However, similar compounds have shown rapid metabolism and elimination from biological systems, which can impact their therapeutic efficacy. Further research is needed to elucidate the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of this compound.

Eigenschaften

IUPAC Name |

2,2-bis(methoxymethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-4-8-7;/h8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNXWLJXSHWRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCN1)COC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.